1,9-Nonanediol
Overview
Description
Preparation Methods
1,9-Nonanediol can be synthesized through several methods:
Isomerization of Allyl Alcohol: This method involves the isomerization of allyl alcohol to produce this compound.
Reaction of Methyl Oleate: Another method involves reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride.
Hydroformylation of 2,7-Octadiene-1-ol: This method involves subjecting 2,7-Octadiene-1-ol to a hydroformylation reaction using a mixture of carbon monoxide and hydrogen in the presence of a rhodium complex compound.
Chemical Reactions Analysis
1,9-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form nonane.
Substitution: It can react with organic acids, isocyanates, and anhydrides to form different types of derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic acids and isocyanates . The major products formed from these reactions include aldehydes, carboxylic acids, and various organic derivatives .
Scientific Research Applications
1,9-Nonanediol has several scientific research applications:
Organic Synthesis: It is used as a building block in organic synthesis.
Polymer Synthesis: It is used as a monomer in the synthesis of polymers.
Pharmaceutical Industry: It is used as an intermediate in the manufacturing of aromatic chemicals and pharmaceutical compounds.
Biological Research: It is used in the synthesis of RNA miniduplexes via a synthetic linker approach.
Mechanism of Action
The mechanism of action of 1,9-Nonanediol involves its ability to undergo various chemical reactions due to the presence of hydroxyl groups at both ends of the molecule. These hydroxyl groups can participate in hydrogen bonding, making the compound reactive towards various chemical reagents. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
1,9-Nonanediol can be compared with other similar compounds such as:
Ethylene Glycol: Ethylene glycol has a shorter carbon chain and is more soluble in water compared to this compound.
1,2-Octanediol: 1,2-Octanediol has a similar structure but with a shorter carbon chain, making it less hydrophobic than this compound.
The uniqueness of this compound lies in its longer carbon chain, which provides different physical and chemical properties compared to shorter diols .
Properties
IUPAC Name |
nonane-1,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZNPYWJMLXKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063237 | |
Record name | 1,9-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-56-2 | |
Record name | 1,9-Nonanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3937-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,9-Nonanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-NONANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,9-Nonanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,9-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonane-1,9-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,9-NONANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4385C65C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,9-nonanediol?
A1: this compound has the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided abstracts don't delve into specific spectroscopic details, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to characterize this compound. [, , ]
Q3: How does the inclusion of this compound affect the properties of polyesters?
A3: Research indicates that incorporating this compound as a monomer can impact the thermal and mechanical properties of polyesters. For instance, it can influence glass transition temperature, crystallinity, and enzymatic hydrolysis susceptibility. [, , , , ]
Q4: What are the implications of using this compound in UV-curable coatings?
A4: Studies exploring polypropylene-acrylic block copolymers have shown that using this compound-derived diacrylates can impact the compatibility and adhesion properties of the resulting coatings. The length of the aliphatic chain, influenced by the diol, plays a role in its interaction with other components. [, ]
Q5: Has computational chemistry been applied to study this compound or its derivatives?
A6: The abstract on RNA miniduplexes suggests that computational methods may be used to understand the conformational preferences and interactions of this compound-derived linkers within larger molecular structures. []
Q6: How does altering the chain length of the diol impact the properties of the resulting polymers?
A7: Studies comparing different α,ω-alkanediols, including this compound, highlight the significance of chain length. It influences the flexibility, crystallinity, and thermal behavior of polymers, impacting their final properties. [, , , ]
Q7: Are there any specific formulation strategies mentioned for enhancing the stability or solubility of this compound-containing materials?
A8: The research on UV-curable coatings emphasizes the importance of balancing compatibility and adhesion. Controlling the molecular weight and crystallinity of this compound-containing polymers emerged as a crucial factor in achieving desired formulation properties. [, ]
Q8: Is there information regarding the safety, environmental impact, and regulatory compliance associated with this compound?
A9: While the abstracts don't explicitly address these aspects, it's crucial to acknowledge that responsible handling, disposal, and adherence to safety regulations are paramount when working with any chemical substance. [, , ]
Q9: What is known about the biodegradability of polyesters incorporating this compound?
A10: Research indicates that the biodegradability of these polyesters can be influenced by factors like the type of diol used and its chain length. Studies specifically investigated the enzymatic hydrolysis of this compound-containing polyesters, shedding light on their biodegradation potential. [, , ]
Q10: Are there alternative compounds to this compound in specific applications?
A11: Yes, researchers often explore alternative diols with varying chain lengths and functionalities. For example, in UV-curable coatings, 1,6-hexanediol diacrylate (HDDA) was highlighted as potentially more suitable than this compound diacrylate (NDDA) due to its interaction with natural rubber. [, ]
Q11: What are some of the key analytical tools used to study this compound and its derivatives?
A12: Researchers employ techniques like Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), Dynamic Mechanical Thermal Analysis (DMTA), and X-ray diffraction to investigate the properties and behavior of materials containing this compound. [, , , ]
Q12: What are some significant milestones in the research and applications of this compound?
A13: While the provided abstracts don't delve into specific historical milestones, the increasing use of this compound in synthesizing biodegradable polymers, particularly in combination with bio-based monomers, represents a significant development in sustainable materials research. [, ]
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